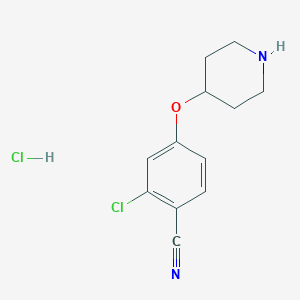

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUCCVWRWHHMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620482-39-4 | |

| Record name | Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile Hydrochloride

Executive Summary

In preclinical drug discovery, the strategic selection of bifunctional building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride has emerged as a high-value intermediate in medicinal chemistry. By combining a rigid, electron-deficient aromatic system with a flexible, water-solubilizing piperidine ring, this compound serves as an ideal scaffold for developing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The hydrochloride salt form is specifically favored for its bench stability and immediate readiness for parallel synthesis pipelines[1].

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, structural logic, and field-proven synthetic methodologies.

Physicochemical Properties & Structural Logic

The utility of this building block is rooted in the synergistic effects of its three primary structural motifs. Understanding the causality behind these features is essential for rational drug design.

-

The Benzonitrile Core: The nitrile group is a robust bioisostere for halogens and alkynes. It acts as a strong hydrogen bond acceptor while maintaining metabolic stability against oxidative degradation (unlike aldehydes or unhindered methyl groups). Furthermore, it strongly withdraws electron density from the aromatic ring, activating the para-position for nucleophilic aromatic substitution (SNAr).

-

The 2-Chloro Substituent: Positioned ortho to the nitrile, the chlorine atom serves a dual purpose. Sterically, it restricts the rotation of adjacent functional groups, often locking the molecule into a bioactive conformation. Electronically, it can engage in halogen bonding with backbone carbonyls within target protein binding pockets.

-

The Piperidin-4-yloxy Moiety: The introduction of the piperidine ring via an ether linkage provides a basic secondary amine. With a pKa of approximately 9.5, this nitrogen is fully protonated at physiological pH (7.4). This protonation significantly enhances aqueous solubility and provides a critical vector for salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target proteins.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound. The free base is widely cataloged under CAS registry numbers 1620482-39-4[2] and 796600-10-7[3].

| Property | Value |

| Compound Name | 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride |

| CAS Registry Number | 1620482-39-4 (Free Base)[2]; 796600-10-7 (Isomer/Base)[3] |

| Molecular Formula | C₁₂H₁₃ClN₂O • HCl (C₁₂H₁₄Cl₂N₂O) |

| Molecular Weight | 273.16 g/mol (HCl Salt); 236.70 g/mol (Free Base)[2] |

| Exact Mass [M+H]⁺ | 237.0789 m/z[4] |

| Predicted XLogP | ~2.4 (Free Base)[4] |

| Topological Polar Surface Area (TPSA) | 45.0 Ų |

Synthetic Workflows & Methodologies

The synthesis of this building block relies on a highly predictable Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity without the need for exhaustive chromatography.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2-Chloro-4-fluorobenzonitrile (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), anhydrous DMF.

-

Procedure: Cool a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF to 0 °C under an inert nitrogen atmosphere. Carefully add NaH in discrete portions. Stir for 30 minutes to ensure complete alkoxide formation. Add 2-chloro-4-fluorobenzonitrile dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Causality & Validation: NaH is explicitly chosen over weaker bases (such as K₂CO₃) to guarantee quantitative deprotonation of the secondary alcohol. This prevents competing side reactions and ensures the nucleophile is fully active. The reaction's progress is self-validating; TLC or LC-MS monitoring will show the complete disappearance of the highly reactive fluorinated starting material.

Step 2: Boc Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane, Dichloromethane (DCM).

-

Procedure: Dissolve the purified Boc-protected intermediate in minimal DCM. Add an excess of 4M HCl in dioxane (5.0 eq) at 0 °C. Stir at room temperature for 2 hours.

-

Causality & Validation: The use of anhydrous HCl in dioxane is a strategic choice. It entirely avoids aqueous workup, which is notoriously difficult and yield-diminishing for highly water-soluble secondary amines. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the resulting hydrochloride salt directly precipitates from the DCM/dioxane mixture. This phase change serves as an automatic, self-validating purification step. Filtration and washing with cold diethyl ether yield the highly pure, bench-stable HCl salt.

Synthetic workflow for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride.

Downstream Functionalization

As a building block, the secondary amine of the piperidine ring is the primary vector for library diversification. Because the compound is stored as an HCl salt, downstream reactions require the in situ liberation of the free base using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

-

Amide Coupling: Reacting the HCl salt with various carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA in DMF) yields neutral, lipophilic amides. DIPEA (3.0 eq) is crucial here to neutralize the HCl and act as an acid scavenger during the coupling cycle.

-

Reductive Amination: Reaction with aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) generates tertiary amines. This pathway maintains the basic character of the molecule while extending its hydrophobic footprint to probe deep binding pockets.

Downstream medicinal chemistry functionalization pathways via the piperidine nitrogen.

Analytical & Quality Control Protocols

To ensure the integrity of the building block before initiating expensive downstream synthesis, rigorous Quality Control (QC) is mandatory. The following self-validating analytical parameters must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using an Electrospray Ionization (ESI+) source, the major peak must correspond to the protonated free base. The predicted collision cross-section confirms the structural envelope, yielding an exact mass [M+H]⁺ at m/z 237.07[4].

-

High-Performance Liquid Chromatography (HPLC): Utilizing a standard reverse-phase C18 column (e.g., Waters XBridge) with a gradient of 5-95% Acetonitrile/Water (containing 0.1% TFA) over 10 minutes. The compound must elute as a single sharp peak under UV detection at 254 nm, exploiting the strong chromophore of the benzonitrile core.

-

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The HCl salt will exhibit a broad singlet >8.5 ppm corresponding to the protonated piperidine nitrogen (NH₂⁺). The aromatic region will display a characteristic ABX spin system, confirming the 1,2,4-substitution pattern of the benzonitrile ring.

References

-

Fisher Scientific - CAS RN 796600-10-7 Product Specifications. Available at:[Link]

-

PubChemLite (Université du Luxembourg) - 796600-10-7 (C12H13ClN2O) Mass Spectrometry & Structural Data. Available at:[Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Abstract

This guide provides a comprehensive framework for characterizing the solubility of the hydrochloride salt of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile in a diverse range of organic solvents. As a novel compound, publicly available solubility data is scarce; therefore, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary for researchers and drug development professionals to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established pharmaceutical science, emphasizing the distinction between kinetic and thermodynamic solubility and providing step-by-step procedures for both high-throughput screening and definitive equilibrium-based measurements. Proper data analysis, presentation, and the application of theoretical models like Hansen Solubility Parameters (HSP) are also discussed to facilitate rational solvent selection for applications such as synthesis, purification, formulation, and analytical method development.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[1][2] For a specific molecule like 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, a comprehensive understanding of its solubility in various organic solvents is paramount for several key operations:

-

Process Chemistry: Optimizing reaction conditions, work-up procedures, and crystallization for purification.

-

Formulation Development: Selecting appropriate solvent systems for creating stable and bioavailable dosage forms, including parenteral solutions and amorphous solid dispersions.

-

Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate and unreliable results.[3]

This guide addresses the lack of existing data for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride by providing the scientific rationale and validated methodologies to establish its solubility profile from first principles.

Theoretical Framework: Understanding Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For a crystalline solid like a hydrochloride salt, the process involves overcoming the crystal lattice energy (the forces holding the ions together in the crystal) and the energy required to create a cavity in the solvent, which is then balanced by the favorable energy of solvation (the interaction between the solute molecules and solvent molecules).

Physicochemical Properties of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

While specific experimental data for the subject molecule is limited, we can infer its likely behavior based on its structure (Figure 1).

-

Structure: The molecule contains a substituted benzonitrile ring and a piperidine ring linked by an ether oxygen. The presence of the hydrochloride salt dramatically increases its polarity and potential for hydrogen bonding.

-

Key Functional Groups:

-

Nitrile (-C≡N): A polar group capable of dipole-dipole interactions.

-

Ether (-O-): A hydrogen bond acceptor.

-

Piperidine Amine (as hydrochloride): A highly polar, charged group that is a strong hydrogen bond donor.

-

Aromatic Ring & Chloro-substituent: Contribute to van der Waals forces and can have some polar character.

-

Given this structure, the compound is expected to have higher solubility in polar, protic solvents that can effectively solvate the hydrochloride salt and participate in hydrogen bonding. Its solubility will likely be lower in non-polar, aprotic solvents.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they answer different questions.[4][5][6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure).[4][5] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[4][7] This value is critical for formulation and process chemistry.

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to a different solvent system (often aqueous).[3][4][5][8] It is a high-throughput method used in early drug discovery to rank compounds but can often overestimate the true thermodynamic solubility because it may reflect the formation of a supersaturated or amorphous state.[4][5][6]

This guide will provide protocols for both, as they are valuable at different stages of research and development.

Experimental Design & Protocols

A systematic approach to solubility determination involves a tiered strategy, starting with rapid screening and progressing to more rigorous equilibrium methods for key solvents.

General Experimental Considerations

-

Compound Purity: Ensure the 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is of high purity (e.g., >95%) as impurities can affect solubility.[9] The chemical formula is C₁₂H₁₃CLN₂O, with a molecular weight of 236.7 g/mol for the free base.[10]

-

Solid-State Characterization: The crystalline form (polymorph) of the solid can significantly impact solubility. It is best practice to characterize the solid form before and after the experiment (e.g., via microscopy or X-ray diffraction) to ensure no phase change has occurred.[11][12]

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a controlled temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[13][14]

-

pH Measurement: For aqueous or protic solvents, the pH of the saturated solution should be measured, as it can influence the ionization state of the compound.[14][15]

Protocol 1: High-Throughput Kinetic Solubility Screening

This method is ideal for rapidly assessing solubility across a wide panel of solvents to identify promising candidates for further study. The principle is based on detecting precipitation via light scattering (nephelometry) or turbidity.[1]

Objective: To rank-order the solubility of the compound in a large set of organic solvents.

Materials:

-

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

-

DMSO (for stock solution)

-

Panel of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF, Dichloromethane, Ethyl Acetate, Toluene, Heptane)

-

96-well microplates

-

Plate reader with turbidity or nephelometry capability

Workflow:

Caption: Workflow for Kinetic Solubility Screening.

Step-by-Step Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Solvent Dispensing: Dispense a fixed volume (e.g., 198 µL) of each test solvent into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to each well. This creates a 1% DMSO co-solvent system and a theoretical final concentration of 100 µM.

-

Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[3][8]

-

Measurement: Measure the turbidity or light scatter of each well using a plate reader.

-

Data Analysis: Compare the signal from each well to a negative control (solvent + 2 µL DMSO). A significant increase in signal indicates precipitation. The solubility is reported as being less than the tested concentration. The experiment can be repeated with serial dilutions of the stock solution to better estimate the solubility limit.

Protocol 2: Equilibrium (Shake-Flask) Solubility Determination

This is the gold-standard method for determining thermodynamic solubility.[4][7]

Objective: To accurately quantify the equilibrium solubility of the compound in select organic solvents.

Materials:

-

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a validated analytical method for the compound

Workflow:

Sources

- 1. rheolution.com [rheolution.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. enamine.net [enamine.net]

- 4. raytor.com [raytor.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ovid.com [ovid.com]

- 7. who.int [who.int]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. 2-chloro-4-(piperidin-4-yloxy)benzonitrile 95% | CAS: 1620482-39-4 | AChemBlock [achemblock.com]

- 11. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. admescope.com [admescope.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile Hydrochloride Derivatives

Abstract

This guide provides a detailed examination of the mechanism of action for a prominent class of therapeutic agents derived from the chemical intermediate, 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride. It is critical to note that this starting material is not itself pharmacologically active. Instead, its molecular scaffold, particularly the piperidin-4-yloxy)benzonitrile motif, serves as a crucial building block in the synthesis of highly potent and selective small molecule inhibitors.[1][2] This document will focus specifically on the most significant class of drugs synthesized from this precursor: the Janus Kinase (JAK) inhibitors . We will explore the pathophysiology of the JAK-STAT signaling pathway, detail the molecular mechanism by which these derivative compounds achieve kinase inhibition, provide validated experimental protocols for confirming this mechanism, and discuss the therapeutic implications for inflammatory and autoimmune diseases.

Section 1: The Molecular Target: The Janus Kinase (JAK)-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit extracellular signals into the cell nucleus.[3][4] This communication network is fundamental to the regulation of immunity, cell proliferation, differentiation, and survival.[5][6] Dysregulation of the JAK-STAT pathway is a known driver in the pathophysiology of various autoimmune disorders and cancers.[3]

The pathway consists of three primary components:

-

Cell-Surface Receptors: These receptors lack intrinsic kinase activity and are associated with members of the JAK family.

-

Janus Kinases (JAKs): A family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that bind to the cytoplasmic domains of these receptors.[4][6]

-

Signal Transducers and Activators of Transcription (STATs): A family of seven latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) that, upon activation, translocate to the nucleus to modulate gene expression.[4][7]

The canonical activation sequence is as follows:

-

Step 1: Ligand Binding & Receptor Dimerization: An extracellular cytokine (e.g., an interleukin) binds to its specific receptor, causing the receptor chains to dimerize.

-

Step 2: JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[8]

-

Step 3: Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor.[8]

-

Step 4: STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the active JAKs.[8]

-

Step 5: STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[5]

-

Step 6: Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammatory and immune responses.[3][5]

Figure 1: Canonical JAK-STAT Signaling Pathway.

Section 2: Molecular Mechanism of Inhibition by Derived Compounds

Derivatives synthesized from the 2-chloro-4-(piperidin-4-yloxy)benzonitrile scaffold function as potent, orally available, small-molecule inhibitors of the JAK enzyme family.[9] They are classified as targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[8]

The core mechanism of action is ATP-competitive inhibition .[9] The JAK enzyme, like all kinases, has a catalytic domain with a specific binding pocket for adenosine triphosphate (ATP). JAKs transfer the terminal phosphate group from ATP to their tyrosine substrates. The derivative compounds are designed to fit into this ATP-binding pocket with high affinity, physically blocking ATP from entering.[8] By occupying this site, the inhibitor prevents the phosphotransfer reaction, thereby halting the entire downstream signaling cascade.

This competitive binding effectively blocks the activation of JAKs and, consequently, prevents the phosphorylation of both the cytokine receptors and the STAT proteins.[8][9] As a result, STAT proteins are not activated, do not dimerize, and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[10] This leads to the simultaneous suppression of multiple cytokine signaling pathways that are dependent on JAKs.[9]

Figure 2: ATP-Competitive Inhibition of JAK by Derivative Compounds.

Section 3: Experimental Elucidation of Mechanism

Confirming the mechanism of action for these derivatives requires a multi-step validation process, moving from a purified biochemical system to a cellular context.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme. The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency. Radiometric or luminescence-based assays are common.[11][12]

Objective: To quantify the potency of a derivative compound against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Methodology (Luminescence-based, e.g., ADP-Glo™): [12][13]

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the derivative compound in DMSO, then dilute further into the reaction buffer.

-

Plate Setup: In a 384-well plate, add the diluted compound solutions. Include a positive control (a known potent inhibitor like staurosporine) and a negative control (vehicle, e.g., 1% DMSO).[12][13]

-

Enzyme Addition: Add a solution of the purified recombinant JAK enzyme (e.g., JAK1) to each well, except for "no enzyme" control wells. Incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.[11][12]

-

Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing a specific peptide substrate and a defined concentration of ATP (often at or near the Km value for the enzyme).[13][14]

-

Incubation: Incubate the plate at 30°C for 1-2 hours to allow the enzymatic reaction to proceed.[11]

-

ADP Detection: Terminate the reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, an "ADP-Glo™ Reagent" is added to deplete unused ATP. Then, a "Kinase Detection Reagent" is added to convert the produced ADP back into ATP, which fuels a luciferase/luciferin reaction.[13]

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (variable slope) to determine the IC50 value.[11]

Table 1: Representative IC50 Data for a Hypothetical Derivative

| Target | IC50 (nM) |

|---|---|

| JAK1 | 5.2 |

| JAK2 | 8.7 |

| JAK3 | 150.4 |

| TYK2 | 95.8 |

This data illustrates how a compound can exhibit selectivity for certain JAK family members.

Protocol 2: Cellular Phospho-STAT Western Blot Analysis

This assay confirms that the compound inhibits JAK activity within a living cell, which is a crucial step to validate its biological effect. It measures the phosphorylation status of a downstream target, STAT3, in response to cytokine stimulation.[15]

Objective: To determine if the derivative compound blocks cytokine-induced STAT3 phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Starvation: Culture a relevant cell line (e.g., human PBMCs or a cytokine-responsive cell line like TF-1) to ~80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the derivative compound (or vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., Interleukin-6 for STAT3) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[18]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).[15][17]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

-

Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with an antibody against total STAT3, and subsequently, a loading control like β-actin or GAPDH.[17]

-

Densitometry Analysis: Quantify the band intensities. The key metric is the ratio of p-STAT3 to total STAT3, which indicates the level of pathway inhibition.

Figure 3: Experimental Workflow for Cellular Phospho-STAT Western Blot.

Conclusion

The chemical scaffold provided by 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a cornerstone for the synthesis of a clinically significant class of drugs: the JAK inhibitors. While the parent molecule is inactive, its derivatives are potent, ATP-competitive inhibitors that function by directly blocking the catalytic activity of JAK enzymes. This action effectively abrogates the JAK-STAT signaling cascade, a central pathway in mediating inflammatory and immune responses. The mechanism, validated through rigorous in vitro and cellular assays, underpins the therapeutic efficacy of these compounds in a growing number of autoimmune and inflammatory diseases.

References

-

Expert Opinion on Drug Discovery. (2020, June 5). JAK inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. [Link]

-

Wikipedia. Janus kinase inhibitor. [Link]

-

Wikipedia. JAK-STAT signaling pathway. [Link]

-

Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

-

Elabscience. JAK/STAT Signaling Pathway. [Link]

-

Bio-protocol. (2024). In Vitro Kinase Inhibition Assay. [Link]

-

Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

-

Frontiers in Immunology. (2023, February 23). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

-

Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Basic Mechanisms of JAK Inhibition. Journal of Inflammation Research, 7, 129–140. [Link]

-

Journal of the German Society of Dermatology. (2020). Janus kinase inhibitors for the therapy of atopic dermatitis. [Link]

-

Bio-protocol. (2020). In Vitro Kinase Inhibition Assays. [Link]

-

Gastroenterology & Hepatology. (2025). JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. [Link]

-

Molecules. (2022). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. [Link]

-

Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3. [Link]

-

Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

NextSDS. 2-Chloro-4-(1-piperidin-4-ylMethyl-piperidin-4-yloxy)benzonitrile. [Link]

-

ChemUniverse, Inc. 2-chloro-4-(4-piperidinyloxy)benzonitrile. [Link]

- Google Patents.

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Archives of Pharmacal Research. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

-

Molecules. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Russian Journal of Organic Chemistry. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. assaygenie.com [assaygenie.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

Preliminary In Vitro Toxicity Screening Strategy for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile Hydrochloride

Physicochemical Rationale and Screening Strategy

When evaluating a novel chemical entity such as 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride , the in vitro toxicity screening strategy cannot be generic; it must be tailored to the molecule's specific structural alerts.

This compound features two distinct functional domains that dictate its preclinical risk profile:

-

The Piperidine Ring : A basic secondary amine. At physiological pH (7.4), this nitrogen is predominantly protonated. Basic lipophilic amines are notorious pharmacophores for off-target binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, presenting a severe cardiotoxicity risk[1]. Furthermore, such moieties can induce lysosomal trapping and phospholipidosis.

-

The Chlorobenzonitrile Moiety : An electron-deficient, lipophilic aromatic system. While it enhances membrane permeability, it also presents a potential site for cytochrome P450 (CYP) mediated bioactivation into reactive, potentially genotoxic intermediates.

-

The Hydrochloride Salt : Formulating the compound as an HCl salt significantly enhances aqueous solubility. This is critical for in vitro screening, as it minimizes the need for high concentrations of organic solvents like dimethyl sulfoxide (DMSO), which can independently trigger basal cytotoxicity and confound assay readouts[2].

To systematically de-risk this compound, we employ a three-phase, self-validating in vitro screening battery: Basal Cytotoxicity, Genotoxicity, and Cardiotoxicity.

Figure 1: Three-phase in vitro toxicity screening workflow based on structural alerts.

Phase 1: Basal Cytotoxicity and Dose-Setting

Causality & Logic: Before assessing specific mechanisms like genotoxicity, it is imperative to establish the compound's basal cytotoxicity. Testing a compound at excessively cytotoxic concentrations in downstream assays frequently yields false positives (e.g., DNA fragmentation resulting from cellular apoptosis rather than direct chemical clastogenicity). By utilizing the Neutral Red Uptake (NRU) assay, we assess lysosomal membrane integrity—a highly sensitive marker for basic amines that tend to accumulate in acidic organelles[2]. The resulting IC50 is used to estimate starting doses and cap concentrations for subsequent tests[3].

Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Seeding : Seed HepG2 (human hepatocellular carcinoma) cells in 96-well microtiter plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Exposure : Prepare 8 geometric dilutions of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile HCl in culture medium. Expose cells for 48 hours.

-

Dye Incubation : Remove the test medium, wash with PBS, and add medium containing 50 µg/mL Neutral Red dye. Incubate for exactly 3 hours.

-

Extraction & Quantification : Wash cells to remove unabsorbed dye. Add a destain solution (50% ethanol, 1% glacial acetic acid) to extract the lysosomal dye. Measure absorbance at 540 nm using a microplate reader.

-

Calculation : Plot a dose-response curve to determine the IC50 (concentration reducing viability by 50%).

System Validation Criteria:

-

Negative Control : Vehicle control (e.g., culture medium) must yield an optical density (OD) > 0.3 to ensure baseline cell health[2].

-

Positive Control : Sodium lauryl sulfate (SLS) must produce an IC50 within the laboratory's historical control range, confirming assay sensitivity[3].

Phase 2: Genotoxicity Profiling (OECD 487)

Causality & Logic: To evaluate the potential of the chlorobenzonitrile moiety to induce chromosomal damage, we utilize the In Vitro Mammalian Cell Micronucleus Test (MNvit) per OECD Guideline 487[4]. This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that induce whole chromosome loss)[4]. The critical methodological choice here is the use of Cytochalasin B, an actin polymerization inhibitor. Cytochalasin B prevents cytokinesis without inhibiting mitosis, resulting in binucleated cells. This ensures that only cells that have successfully completed one division during compound exposure are scored, eliminating false negatives from cell cycle arrest[4].

Figure 2: Logical flow of the OECD 487 In Vitro Micronucleus Assay using Cytochalasin B.

Protocol: In Vitro Micronucleus Test (MNvit)

-

Exposure : Treat TK6 human lymphoblastoid cells with the test compound at three concentrations (capped at the IC50 determined in Phase 1 or 10 mM, whichever is lower)[4]. Conduct exposures both in the presence and absence of rat liver S9 fraction (to simulate CYP450 metabolic activation).

-

Cytokinesis Block : Add Cytochalasin B (3-6 µg/mL) to the cultures and incubate for 1.5–2.0 normal cell cycle lengths (approx. 24 hours).

-

Harvest & Staining : Harvest cells, apply hypotonic shock, fix in methanol/acetic acid, and stain with DAPI or Giemsa.

-

Scoring : Analyze at least 2000 binucleated cells per concentration under a fluorescence microscope, scoring for the presence of distinct micronuclei[4].

System Validation Criteria:

-

Proliferation : The Cytokinesis-Block Proliferation Index (CBPI) must demonstrate that cells are actively dividing.

-

Positive Controls : Mitomycin C (clastogen) and Colchicine (aneugen) must induce a statistically significant increase in micronuclei compared to the vehicle control[4].

Phase 3: Cardiotoxicity and hERG Liability (ICH S7B)

Causality & Logic: The protonated nitrogen of the piperidine ring is a highly recognized structural liability for cardiotoxicity. It acts as a pharmacophore that binds to the aromatic residues (Tyr652 and Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr ) prolongs the cardiac action potential, manifesting as QT interval prolongation on an ECG and carrying the risk of fatal Torsades de Pointes (TdP) arrhythmias[1]. To assess this, we utilize a GLP-compliant whole-cell patch-clamp assay in accordance with ICH S7B guidelines[5].

Figure 3: Mechanism of hERG channel blockade by basic lipophilic amines.

Protocol: GLP hERG Patch-Clamp Assay

-

Cell Preparation : Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG1a isoform[5].

-

Electrophysiology : Establish a whole-cell patch-clamp configuration. Apply a voltage protocol: depolarize the cell to +20 mV for 2 seconds (to open and inactivate the channels), then repolarize to -50 mV to elicit a large outward tail current.

-

Perfusion : Perfuse the test compound at varying concentrations (e.g., 0.1, 1, 10, and 30 µM) until steady-state block is achieved.

-

Analysis : Calculate the fractional block of the peak tail current relative to the pre-compound baseline. Generate a concentration-response curve to determine the IC50.

System Validation Criteria:

-

Recording Stability : Leak currents must remain <10% of the unblocked hERG tail current amplitude throughout the recording.

-

Positive Controls : Reference compounds (e.g., Moxifloxacin and Dofetilide) must produce defined fractional blocks of the hERG tail current, establishing a baseline safety margin[5].

Quantitative Decision Matrix

To ensure objective go/no-go decision-making for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, the quantitative outputs of the screening battery must be evaluated against strict regulatory and physiological thresholds.

| Assay Category | Target Parameter | High Risk (No-Go / Redesign) | Moderate Risk (Flag for In Vivo) | Low Risk (Go) |

| Basal Cytotoxicity | HepG2 NRU IC50 | < 10 µM | 10 - 100 µM | > 100 µM |

| Genotoxicity | MNvit Frequency | Statistically significant, dose-dependent increase outside historical control limits. | Equivocal increase; requires secondary confirmation (e.g., Ames test). | No significant increase at max non-cytotoxic concentration. |

| Cardiotoxicity | hERG Patch-Clamp IC50 | < 1 µM (High affinity block) | 1 - 30 µM (Marginal safety margin) | > 30 µM (Low affinity block) |

Note: A compound with a hERG IC50 < 1 µM is generally considered a severe liability unless the projected therapeutic free plasma concentration ( Cmax ) is exceptionally low (providing a safety margin > 30-fold)[1].

Sources

Application Note: Solubilization and Compound Management of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile Hydrochloride in DMSO

Introduction & Scientific Rationale

In modern drug discovery and high-throughput screening (HTS), the integrity of the chemical library is as critical as the sensitivity of the biological assay. 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a functionalized aryl-piperidine derivative frequently utilized as a building block and screening hit.

When preparing stock solutions for biochemical or cell-based assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, high dielectric constant, and ability to permeate cell membranes. However, improper handling of DMSO stock solutions leads to silent compound degradation, precipitation, and ultimately, false-negative assay results[1]. This protocol outlines a self-validating methodology for the dissolution, aliquoting, and lifecycle management of this hydrochloride salt, grounded in established pharmaceutical repository guidelines.

Physicochemical Properties

Understanding the exact salt form of the compound is critical for accurate molarity calculations. The hydrochloride (HCl) salt possesses a different molecular weight and solvation thermodynamic profile compared to its free-base counterpart[2][3].

| Property | Value |

| Compound Name | 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride |

| CAS Number | 1620482-39-4[3] |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O[3] |

| Molecular Weight | 273.16 g/mol [3] |

| Typical Purity | ≥95%[2] |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Recommended Stock | 10 mM to 50 mM |

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is vital to understand why specific steps are enforced in compound management:

-

The Hygroscopicity of DMSO: DMSO acts as a desiccant, rapidly absorbing atmospheric moisture. Studies by Cheng et al. have demonstrated that water absorption is a more significant driver of compound precipitation and degradation than oxygen exposure[4]. Therefore, using strictly anhydrous DMSO and minimizing atmospheric exposure is non-negotiable.

-

Thermal and Freeze-Thaw Degradation: Repeated freeze-thaw cycles physically stress the solute. Research by Kozikowski et al. at Procter & Gamble Pharmaceuticals revealed that compounds stored in DMSO suffer a drop of more than 10% in structural integrity within just 10 freeze-thaw cycles[5]. To prevent this, the protocol mandates immediate aliquoting into single-use vials.

-

Kinetic Energy vs. Thermal Degradation: If the compound resists immediate dissolution, the National Center for Advancing Translational Sciences (NCATS) recommends gentle warming to 50°C combined with brief sonication (≤10 seconds)[6]. This provides the activation energy necessary to disrupt the crystal lattice of the HCl salt without inducing thermal breakdown.

Step-by-Step Solubilization Protocol

Phase 1: Preparation & Equilibration

-

Remove the lyophilized vial of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride from -20°C storage.

-

Critical Step: Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes immediate condensation of ambient moisture into the hygroscopic powder, which alters the mass-to-molarity ratio and promotes hydrolysis.

-

Phase 2: Reconstitution (10 mM Master Stock)

-

Weigh the desired amount of powder (e.g., 5.0 mg) using a calibrated microbalance.

-

Calculate the required volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) using the salt's molecular weight (273.16 g/mol )[3].

-

Formula: V(μL)=MW(g/mol)×Concentration(M)Mass(mg)×103

-

Example: To achieve a 10 mM stock from 5.0 mg of powder, add 1,830 µL of anhydrous DMSO.

-

-

Pipette the DMSO directly into the center of the vial, ensuring all powder is submerged.

Phase 3: Dissolution Kinetics

-

Cap the vial tightly and vortex at 3,200 rpm for 10 seconds[6].

-

Visually inspect the solution against a light source. The solution must be completely transparent with no refractive particulates.

-

If undissolved powder remains, place the vial in a 50°C water bath for 5 minutes, followed immediately by a 10-second pulse in an ultrasonic bath[6].

Phase 4: Aliquoting and Storage

-

Transfer the 10 mM master stock into low-binding polypropylene microcentrifuge tubes in low-volume aliquots (e.g., 50 µL or 100 µL).

-

Critical Step: Overlay the open tubes with a gentle stream of Argon or Nitrogen gas for 2-3 seconds to displace ambient air and moisture[4][7].

-

Seal the tubes immediately and store them at -20°C or -80°C in a light-proof box.

Phase 5: Assay Dilution Strategy

-

Thaw a single aliquot at room temperature immediately prior to the assay. Discard any remaining volume after use to enforce a strict "zero freeze-thaw" policy.

-

Perform all intermediate serial dilutions in 100% DMSO to maintain absolute solubility.

-

For the final assay step, dilute the DMSO intermediate into the aqueous assay buffer (e.g., PBS or cell culture media). Ensure the final DMSO concentration in the assay well is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation.

Workflow Visualization

Figure 1: Standardized DMSO solubilization and compound management workflow.

References

-

Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening 8.2 (2003): 210-215. Available at:[Link]

-

American Chemical Society (ACS). "Sample stability during freeze-thaw: Losses mount with cycling." Modern Drug Discovery (2001). Available at:[Link]

-

Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening 8.3 (2003): 292-304. Available at:[Link]

-

Simeonov, A., et al. "High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions." Annual Review of Pharmacology and Toxicology (2023). Available at: [Link]

-

National Center for Advancing Translational Sciences (NCATS). "Quantitative bioactivity signatures of dietary supplements and natural products." bioRxiv (2022). Available at:[Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. 2-chloro-4-(piperidin-4-yloxy)benzonitrile 95% | CAS: 1620482-39-4 | AChemBlock [achemblock.com]

- 3. CAS:1620482-39-4, 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride-毕得医药 [bidepharm.com]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting degradation of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride during scale-up

## Technical Support Center: Troubleshooting Degradation of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride During Scale-Up

Introduction

Welcome to the technical support center for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and degradation of this compound, particularly during the critical phase of process scale-up. As a key intermediate in pharmaceutical synthesis, maintaining its integrity is paramount.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may face in your experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, mitigate, and prevent degradation, ensuring the quality and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in impurities and a corresponding decrease in the yield of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride as we move from bench-scale to a pilot-plant scale. What are the most likely causes?

A1: This is a common challenge during scale-up. The transition from a controlled laboratory environment to a larger-scale production setting often introduces variability that can accelerate degradation. The primary suspects for the degradation of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride are hydrolysis of the nitrile group and/or cleavage of the ether linkage. Several factors that are amplified during scale-up can contribute to these degradation pathways:

-

Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to localized "hot spots." Elevated temperatures can significantly accelerate hydrolytic degradation pathways.

-

Prolonged Reaction Times: Scale-up processes often involve longer addition times, heating and cooling cycles, and work-up procedures, increasing the overall time the molecule is subjected to potentially harsh conditions.

-

Inadequate Mixing: Non-uniform mixing can lead to localized excesses of reagents or variations in pH and temperature, creating microenvironments where degradation is more likely to occur.

-

Increased Exposure to Atmospheric Moisture and Oxygen: Larger reactors may have more headspace and a greater chance of atmospheric exposure during charging and sampling, which can be problematic if the compound is sensitive to moisture or oxidation.

It is crucial to re-evaluate and optimize your reaction parameters specifically for the larger scale.

Q2: What are the primary degradation pathways for 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, and what are the expected degradation products?

A2: Based on the structure of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, there are two primary degradation pathways to consider, especially under process scale-up conditions which can involve acidic or basic environments and elevated temperatures:

-

Hydrolysis of the Nitrile Group: The benzonitrile group is susceptible to hydrolysis, which can occur under both acidic and basic conditions.[2][3][4] This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid.[4][5]

-

Degradation Product 1 (DP1): 2-Chloro-4-(piperidin-4-yloxy)benzamide

-

Degradation Product 2 (DP2): 2-Chloro-4-(piperidin-4-yloxy)benzoic acid

-

-

Cleavage of the Ether Linkage: The ether bond can be cleaved under strong acidic conditions, often at elevated temperatures.[6][7] This would result in the formation of a phenol and a piperidinol derivative.

-

Degradation Product 3 (DP3): 2-Chloro-4-hydroxybenzonitrile

-

Degradation Product 4 (DP4): Piperidin-4-ol

-

The hydrochloride salt form of the starting material suggests that the reaction medium could be acidic, potentially favoring both of these pathways.

Below is a diagram illustrating these potential degradation routes:

Q3: How can we definitively identify the impurities we are seeing in our scaled-up batches?

A3: A systematic approach using a combination of chromatographic and spectroscopic techniques is essential for impurity identification and profiling.[8][9][10][11]

Recommended Workflow:

-

High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[12][13]

-

Forced Degradation Studies: Intentionally degrade a small sample of your material under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential impurities.[14][15][16][17][18] This will help confirm that your HPLC method can resolve these impurities and can provide reference standards for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the samples from your scaled-up batch and the forced degradation studies by LC-MS. This will provide the molecular weights of the impurities, which can be correlated with the expected degradation products.[10]

-

Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC. Subsequent analysis by NMR spectroscopy will provide definitive structural information.[9]

Table 1: Analytical Techniques for Impurity Profiling

| Technique | Purpose | Information Gained |

| HPLC/UPLC | Separation and Quantification | Retention time, peak purity, and relative concentration of impurities. |

| LC-MS | Identification | Molecular weight of impurities, aiding in structural elucidation. |

| NMR Spectroscopy | Structural Elucidation | Definitive molecular structure of isolated impurities. |

| Forced Degradation | Method Validation & Impurity Generation | Confirms the stability-indicating nature of the analytical method and produces a profile of likely degradants.[14][18] |

Q4: We suspect hydrolysis of the nitrile group is the main issue. What specific experimental steps can we take to minimize this during scale-up?

A4: If nitrile hydrolysis is the primary degradation pathway, the focus should be on controlling the presence of water and managing pH and temperature.

Troubleshooting Protocol for Nitrile Hydrolysis:

-

Strict Moisture Control:

-

Use anhydrous solvents and reagents.

-

Dry all glassware and the reactor thoroughly before use.

-

Operate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

-

pH Control:

-

If the reaction can be performed under neutral or mildly acidic conditions, this is often preferable to strongly acidic or basic conditions which can catalyze hydrolysis.[3]

-

Carefully control the addition of any acidic or basic reagents to avoid localized pH extremes. In a large reactor, this may mean using a subsurface addition line near an impeller.

-

-

Temperature Management:

-

Optimize the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

Ensure the reactor's heating/cooling system is efficient and can maintain a consistent internal temperature without overshooting the setpoint.

-

-

Minimize Reaction Time:

-

Optimize the reaction kinetics to reduce the overall processing time.

-

Streamline work-up procedures to minimize the time the product is in aqueous or otherwise hydrolytic conditions.

-

Q5: Could residual catalysts or impurities in our starting materials be contributing to the degradation?

A5: Absolutely. The presence of even trace amounts of certain impurities can have a significant catalytic effect on degradation pathways.[19]

-

Residual Metal Catalysts: If any steps in the synthesis of your starting materials involved metal catalysts (e.g., palladium, rhodium), residual amounts could promote side reactions.[20] It is advisable to have specifications for residual metals in your starting materials.[21]

-

Acidic or Basic Impurities: Trace acidic or basic impurities in solvents or reagents can alter the local pH and catalyze hydrolysis.

-

Reactive Functional Groups in Excipients/Reagents: If the process involves other reagents or excipients, consider their potential to react with your compound.[22][23][24][25][26] For example, excipients with high water content can promote hydrolysis.[25]

Recommended Actions:

-

Thoroughly Characterize Starting Materials: Implement rigorous quality control on all incoming raw materials, including solvents and reagents.

-

Evaluate Excipient Purity: If excipients are used, consider using high-purity grades with low levels of reactive impurities like peroxides or aldehydes.[27]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride and to verify the stability-indicating nature of the analytical method.

Materials:

-

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC grade water and acetonitrile

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose 10 mg of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze all samples by your developed HPLC method alongside a control sample (compound dissolved in mobile phase without stress).

Troubleshooting Decision Tree

References

-

Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

Prakash, D., Kumar, R., Jain, R. K., & Tiwary, B. N. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(13), 4560-4567. Available from: [Link]

-

Szabó, Z., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. Available from: [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

-

Jain, A., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Analytical Methods in Chemistry, 2020, 3593805. Available from: [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

-

Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

-

Veeprho. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Available from: [Link]

-

Sravanthi, P. (2024, June 12). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). Pharmaffiliates. Available from: [Link]

-

Open Access Journals. (2024). The Importance of Excipients in Drugs. Available from: [Link]

-

Churi, S. K., & Lokhande, M. V. (2017). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Applied Chemistry, 10(7), 27-34. Available from: [Link]

-

Kuchar, M., et al. (2025). The Stability of Drugs Commonly Used in Intensive Care Units Co-Administered via Feeding Tube and Its Dependence on pH: An in vitro Study. Medical Sciences Forum, 25(1), 1. Available from: [Link]

-

International Pharmaceutical Quality. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available from: [Link]

-

Labinsights. (2026, March 26). Beyond Inactive: How Excipients Drive Drug Performance and Stability. Available from: [Link]

-

Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

-

Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link]

-

Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Available from: [Link]

-

European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Available from: [Link]

-

Croda Pharma. (n.d.). The Power of Excipient Purity in API Stability. Available from: [Link]

-

Patel, K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38286. Available from: [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

-

LibreTexts. (n.d.). 11.11 Chemistry of Nitriles. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Available from: [Link]

-

AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

-

Journal of Pharmaceutical and Chemical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Available from: [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Available from: [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

-

Royal Society of Chemistry. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Available from: [Link]

-

ResearchGate. (2021, January 15). Scaling up microreactors for kilogram-scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. Available from: [Link]

-

ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available from: [Link]

-

MDPI. (2023, August 17). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Available from: [Link]

-

ResearchGate. (2025, April 28). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]

-

Royal Society of Chemistry. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Available from: [Link]

-

PharmaCompass. (n.d.). 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile. Available from: [Link]

- Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubMed Central (PMC). (2023, March 9). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jove.com [jove.com]

- 5. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. biomedres.us [biomedres.us]

- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 12. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. biomedres.us [biomedres.us]

- 19. qingmupharm.com [qingmupharm.com]

- 20. mdpi.com [mdpi.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]

- 23. openaccessjournals.com [openaccessjournals.com]

- 24. labinsights.nl [labinsights.nl]

- 25. colorcon.com [colorcon.com]

- 26. jocpr.com [jocpr.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

Optimizing reaction yields with 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride precursors

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 2-chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride as a building block in pharmaceutical synthesis. This compound is a highly valuable intermediate, particularly in the development of therapeutics targeting neurological disorders[1].

Due to its polyfunctional nature—combining a secondary amine (protected as a hydrochloride salt), an activated aryl chloride, and a hydration-sensitive nitrile—this precursor requires precise handling. The following troubleshooting guide addresses the most common points of failure during complex derivatizations, ensuring high-yield, reproducible results.

Section 1: Handling and Free-Basing the Hydrochloride Salt

Q1: Why are my Buchwald-Hartwig amination yields consistently below 20% when using the hydrochloride salt directly?

Causality Analysis: The hydrochloride salt sequesters the secondary amine of the piperidine ring, preventing it from coordinating with the palladium complex or attacking the electrophile. Furthermore, the HCl salt acts as an acid sink. If you introduce the salt directly into a cross-coupling reaction, it rapidly consumes the stoichiometric base (e.g., NaOtBu, LHMDS) intended to drive the catalytic cycle[2]. This starves the palladium catalyst of the base required for the crucial reductive elimination step, stalling the reaction and leading to poor conversion.

Solution: You must perform a biphasic free-basing step prior to introducing the compound to transition-metal catalysis. Relying on in situ neutralization by simply adding excess base to the catalytic reactor often leads to the precipitation of insoluble inorganic salts (like NaCl or KCl) that can crash out the catalyst or clog continuous flow reactors[2].

Step-by-step workflow for the biphasic free-basing of piperidine hydrochloride salts.

Quantitative Impact of Pre-treatment on Yield

The table below illustrates the dramatic effect that proper free-basing and base selection have on the amination of piperidine derivatives.

Table 1: Effect of Base and Pre-treatment on Buchwald-Hartwig Amination Yields (Model reaction: Amination of p-bromotoluene with piperidine derivative at 60 °C)

| Pre-treatment | Catalyst System | Base Added (Equivalents) | Conversion Time | Isolated Yield |

| None (HCl Salt) | Pd(OAc)₂ / BINAP | NaOtBu (1.4 eq) | > 24 h | < 20% |

| None (HCl Salt) | Pd(OAc)₂ / BINAP | NaOtBu (2.5 eq) | 18 h | 45% |

| Biphasic Free-base | Pd(OAc)₂ / BINAP | NaOtBu (1.4 eq) | 12 h | 85% |

| Biphasic Free-base | Pd₂(dba)₃ / SIMes | LHMDS (1.2 eq) | 10 h | 98% |

Protocol 1: Self-Validating Biphasic Free-Basing

-

Suspend: Weigh the 2-chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride salt and suspend it in anhydrous dichloromethane (DCM) (10 mL per gram of substrate).

-

Neutralize: Add an equal volume of 10% w/v aqueous K₂CO₃.

-

Agitate: Stir vigorously at room temperature for 30 minutes until both phases become entirely transparent, indicating the dissolution of the organic free base into the DCM.

-

Extract: Transfer to a separatory funnel. Collect the lower organic phase. Extract the remaining aqueous phase once more with half the original volume of DCM.

-

Dry & Concentrate: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or amorphous solid.

-

Self-Validation Check: Dissolve a 1 mg aliquot of the concentrated product in 1 mL of H₂O/MeCN (1:1). Spot on pH indicator paper; it must read > 8. Run an LC-MS to confirm the exact mass of the free base (M+H = 237.1 m/z) and ensure no residual salt clusters remain.

Section 2: Chemoselectivity - Piperidine Amine vs. Aryl Chloride

Q2: How do I prevent the aryl chloride moiety from participating in cross-coupling reactions when my target is the piperidine nitrogen?

Causality Analysis: In 2-chloro-4-(piperidin-4-yloxy)benzonitrile, the aryl chloride is located ortho to a strongly electron-withdrawing nitrile (-CN) group. This highly activates the C-Cl bond toward oxidative addition by palladium. If you are attempting to couple the piperidine nitrogen to another aryl halide, the catalyst may inadvertently insert into the starting material's C-Cl bond, leading to unwanted oligomerization or homocoupling.

Solution: To achieve complete chemoselectivity, you must exploit the kinetic differences between halogens. Use an aryl iodide or an electron-deficient aryl bromide as your electrophile, and select a catalyst system that operates efficiently at lower temperatures (where C-Cl insertion is kinetically disfavored). The combination of Pd₂(dba)₃ and an imidazolinium salt ligand (such as SIMes) with LHMDS as a base has proven highly effective for piperidine aminations at room temperature to 60 °C, yielding up to 98% conversion without activating aryl chlorides[3].

Protocol 2: Chemoselective Buchwald-Hartwig Amination

-

Preparation: Charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1 mol%) and SIMes ligand (2 mol%) under a strict argon atmosphere[3].

-

Substrate Addition: Add the free-based 2-chloro-4-(piperidin-4-yloxy)benzonitrile (1.0 eq) and the target aryl iodide (1.05 eq) dissolved in anhydrous, degassed toluene.

-

Base Addition: Dropwise add LHMDS (1.2 eq, 1M solution in THF) at room temperature[3].

-

Reaction: Heat the mixture to 60 °C and monitor via TLC/LC-MS.

-

Self-Validation Check: The reaction should reach >95% conversion within 10 hours[3]. Analyze the crude mixture via LC-MS. The absence of a ~472 m/z mass adduct confirms that the aryl chloride remained intact and no oligomerization occurred.

Section 3: Nitrile Hydrolysis Side-Reactions

Q3: I am observing a +18 Da mass adduct in my LC-MS post-reaction. What is causing this degradation?

Causality Analysis: The nitrile group (-CN) is highly susceptible to hydration, forming a primary amide (-CONH₂). This hydration adds exactly 18 Da (the mass of H₂O) to your target molecule. This degradation almost exclusively occurs during aggressive aqueous workups under strongly basic conditions (e.g., using NaOH or KOH to quench the reaction or wash the organic layer).

Solution: Avoid strong hydroxide bases during any stage of the workup. Switch to milder bases like K₂CO₃ or NaHCO₃, and minimize the time the product spends in the aqueous phase.

Reaction pathway demonstrating nitrile hydration under strong basic conditions.

References

-

4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt Georgetown University [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate SciSpace [Link]

Sources

Technical Support Center: Preventing Oxidation of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile HCl in Solution

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of piperidine-containing intermediates and active pharmaceutical ingredients (APIs). While 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a robust building block in solid form, its transition into solution introduces specific vulnerabilities.

This guide bypasses generic advice to provide a field-proven, mechanistically grounded framework for understanding, diagnosing, and preventing the oxidative degradation of this specific molecule.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the molecule's electronic landscape. The molecule comprises an electron-deficient benzonitrile core and an electron-rich piperidine ring connected via an ether linkage.

The aromatic ring is highly stabilized against oxidation by the electron-withdrawing chloro and cyano groups. However, the secondary aliphatic amine within the piperidine ring represents a critical vulnerability. When formulated in solution, the protective hydrochloride (HCl) salt can dissociate. If the local pH approaches the pKa of the piperidine nitrogen, the equilibrium shifts toward the free base.

The exposed nitrogen lone pair is highly susceptible to autoxidation. Trace transition metals (e.g., Cu²⁺, Fe³⁺) and UV light catalyze the formation of nitrogen-centered radicals. Subsequent reaction with dissolved oxygen leads to the formation of polar degradation products, primarily1[1], as well as2[2].

Fig 1. Oxidative degradation pathways of the piperidine ring in solution.

Troubleshooting & FAQs